

# 2-chloro-6-(1H-pyrazol-1-yl)pyrazine molecular structure

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2-chloro-6-(1H-pyrazol-1-yl)pyrazine

**Cat. No.:** B1600607

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **2-chloro-6-(1H-pyrazol-1-yl)pyrazine**

## Abstract

This technical guide provides a comprehensive examination of the molecular structure of **2-chloro-6-(1H-pyrazol-1-yl)pyrazine**, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document elucidates its chemical identity, structural features, synthesis, and spectroscopic characterization. Furthermore, it explores the molecule's chemical reactivity and its role as a versatile scaffold for the development of novel therapeutic agents, grounded in authoritative references and field-proven insights. This guide is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction: The Significance of the Pyrazolyl-Pyrazine Scaffold

Heterocyclic compounds form the bedrock of modern medicinal chemistry, with nitrogen-containing scaffolds being particularly prominent in a vast array of pharmaceuticals. Among these, the pyrazine ring system is a key feature in several FDA-approved drugs, valued for its unique electronic properties and its ability to engage in critical biological interactions. The compound **2-chloro-6-(1H-pyrazol-1-yl)pyrazine** represents a strategic fusion of two important pharmacophores: the pyrazine ring and the pyrazole ring.

Pyrazoles and their derivatives are renowned for a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. The strategic combination of these two rings, linked and functionalized with a reactive chlorine atom, creates a molecular scaffold that is primed for chemical diversification. The chlorine atom serves as a versatile synthetic handle, allowing for nucleophilic substitution reactions to introduce a wide range of functional groups, thereby enabling the exploration of extensive chemical space in the search for new drug candidates.

This guide offers a detailed analysis of the core molecular structure of **2-chloro-6-(1H-pyrazol-1-yl)pyrazine**, providing the foundational knowledge necessary for its effective utilization in research and development.

## Chemical Identity and Physicochemical Properties

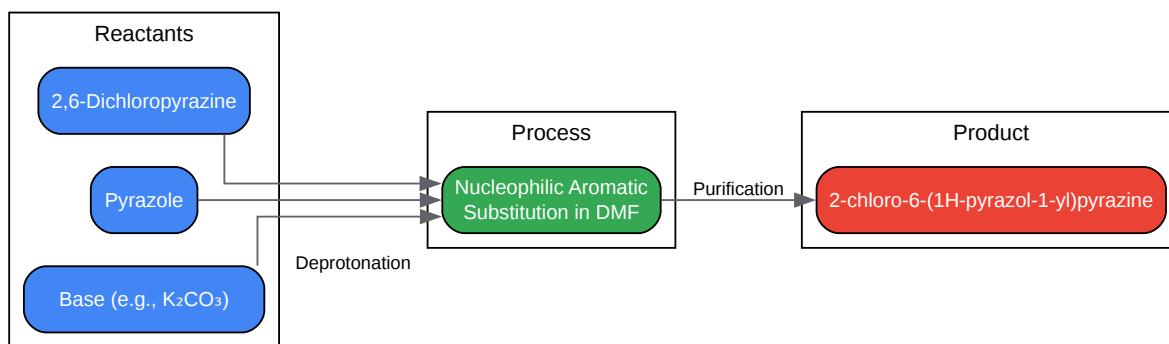
A precise understanding of a molecule's identity is paramount for reproducible scientific investigation. The key identifiers and computed properties for **2-chloro-6-(1H-pyrazol-1-yl)pyrazine** are summarized below.

| Identifier              | Value                                          | Source  |
|-------------------------|------------------------------------------------|---------|
| IUPAC Name              | 2-chloro-6-(1H-pyrazol-1-yl)pyrazine           | PubChem |
| CAS Number              | 642459-09-4                                    |         |
| Molecular Formula       | C <sub>7</sub> H <sub>5</sub> CIN <sub>4</sub> |         |
| Molecular Weight        | 180.6 g/mol                                    |         |
| Monoisotopic Mass       | 180.02028 Da                                   |         |
| SMILES                  | C1=CN(N=C1)C2=CN=CC(=N2)Cl                     |         |
| InChIKey                | WGFZJZXNZJZULL-UHFFFAOYSA-N                    |         |
| XlogP (predicted)       | 1.0                                            |         |
| Hydrogen Bond Acceptors | 4                                              |         |
| Rotatable Bonds         | 1                                              |         |

## Synthesis and Structural Characterization

The synthesis of **2-chloro-6-(1H-pyrazol-1-yl)pyrazine** is typically achieved through the nucleophilic substitution of a di-halogenated pyrazine. A common and efficient approach involves the reaction of 2,6-dichloropyrazine with pyrazole in the presence of a base.

## General Synthetic Protocol


A plausible and frequently employed synthetic route is the direct N-arylation of pyrazole with 2,6-dichloropyrazine.

### Step-by-Step Methodology:

- **Reactant Preparation:** To a solution of pyrazole in a suitable polar aprotic solvent (e.g., Dimethylformamide - DMF), a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) or sodium hydride (NaH) is added to deprotonate the pyrazole, forming the pyrazolate anion.

- Nucleophilic Substitution: 2,6-dichloropyrazine is added to the reaction mixture. The pyrazolate anion acts as a nucleophile, displacing one of the chlorine atoms on the pyrazine ring.
- Reaction Conditions: The reaction is typically stirred at an elevated temperature to facilitate the substitution. The progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The crude product is then purified using column chromatography on silica gel to yield the desired **2-chloro-6-(1H-pyrazol-1-yl)pyrazine**.

The causality behind this experimental choice lies in the reactivity of 2,6-dichloropyrazine. The electron-withdrawing nature of the nitrogen atoms in the pyrazine ring makes the chlorine-substituted carbon atoms electrophilic and susceptible to nucleophilic aromatic substitution.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-chloro-6-(1H-pyrazol-1-yl)pyrazine**.

## Spectroscopic Characterization

The structural confirmation of **2-chloro-6-(1H-pyrazol-1-yl)pyrazine** relies on standard analytical techniques. While detailed experimental spectra are proprietary or found in specific

certificates of analysis, public databases and suppliers confirm the availability of key spectral data.

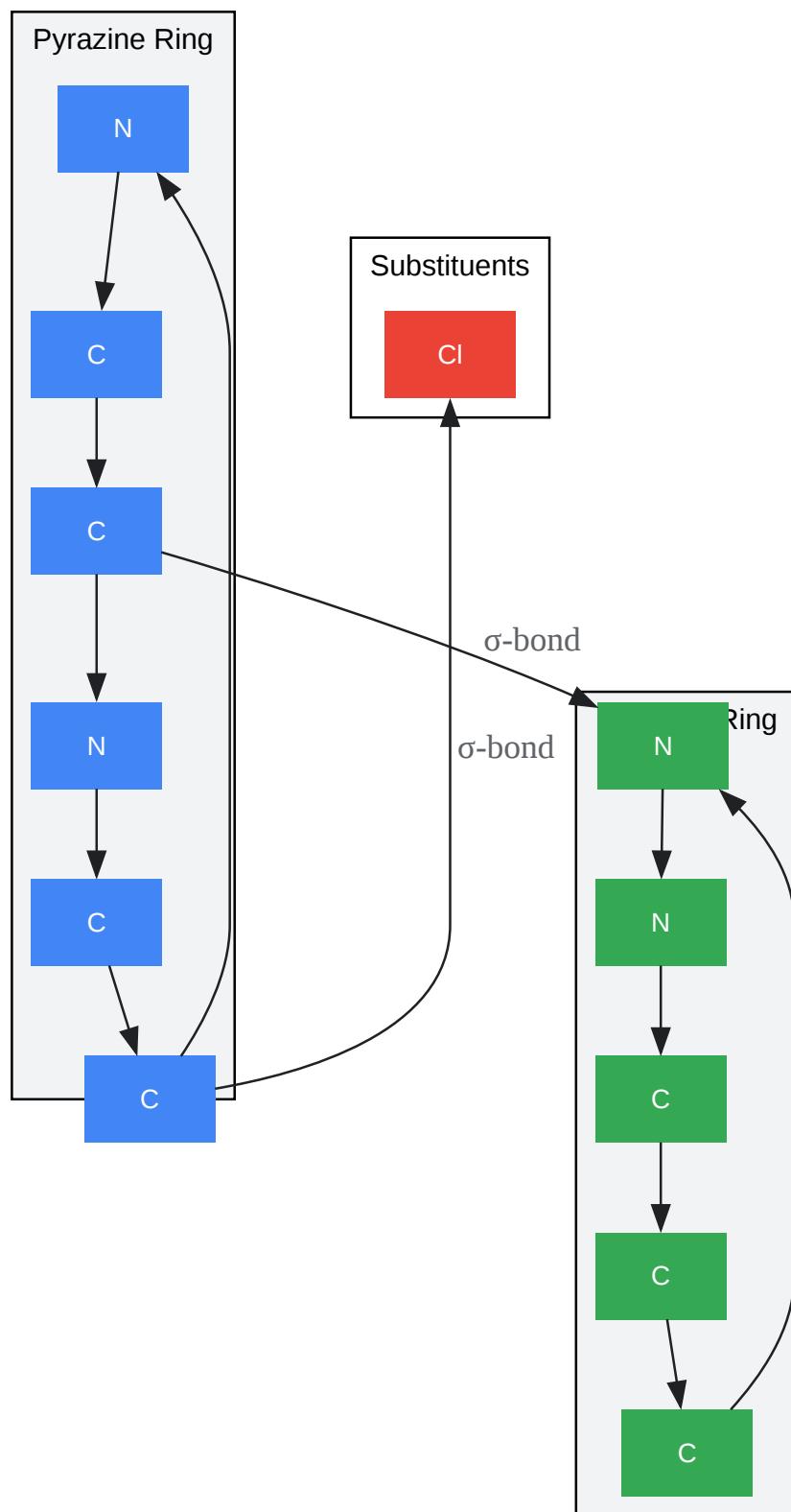

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are essential for confirming the connectivity of the molecule. The proton spectrum would show distinct signals for the protons on the pyrazine and pyrazole rings, with characteristic chemical shifts and coupling constants.
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement. Predicted collision cross-section (CCS) values and m/z for various adducts are available, aiding in structural confirmation.

Table of Predicted Mass Spectrometry Data

| Adduct                     | m/z       |
|----------------------------|-----------|
| $[\text{M}+\text{H}]^+$    | 181.02756 |
| $[\text{M}+\text{Na}]^+$   | 203.00950 |
| $[\text{M}+\text{NH}_4]^+$ | 198.05410 |
| $[\text{M}-\text{H}]^-$    | 179.01300 |

## Molecular Structure Analysis

The molecule's structure is defined by the spatial arrangement of its constituent pyrazine and pyrazole rings.

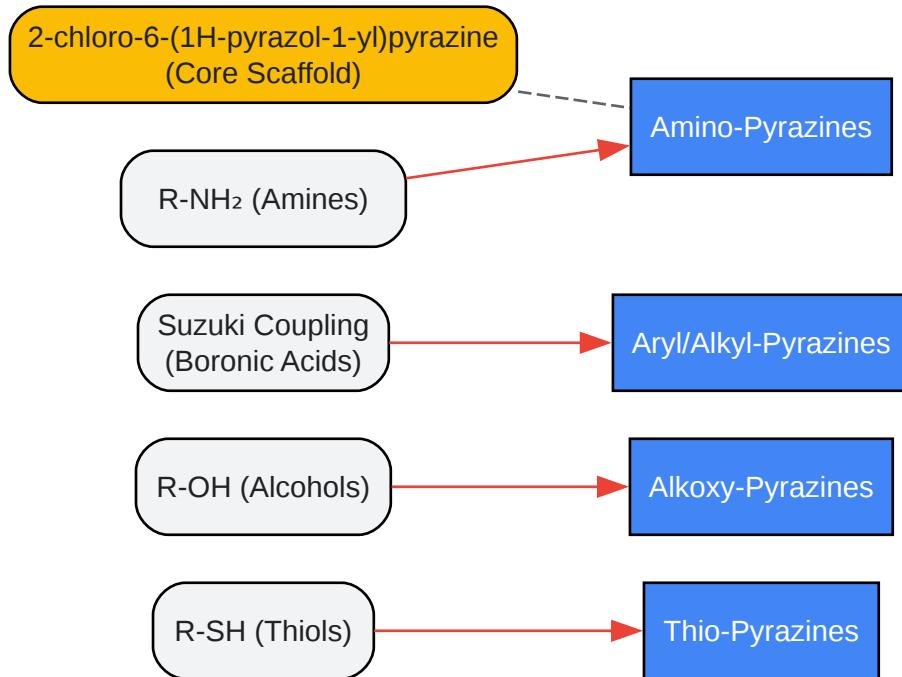


[Click to download full resolution via product page](#)

Caption: Connectivity of the core **2-chloro-6-(1H-pyrazol-1-yl)pyrazine** structure.

## Planarity and Conformation

The core structure of **2-chloro-6-(1H-pyrazol-1-yl)pyrazine** is expected to be largely planar. Both the pyrazine and pyrazole rings are aromatic and inherently flat. The primary conformational flexibility arises from the rotation around the C-N single bond connecting the two heterocyclic rings.


While a specific crystal structure for this exact compound was not found in the public domain during the literature survey, data from the closely related molecule 3-chloro-6-(1H-pyrazol-1-yl)pyridazine shows that it is almost planar, with a very small dihedral angle of 2.82° between the two aromatic rings. This strongly suggests that **2-chloro-6-(1H-pyrazol-1-yl)pyrazine** also adopts a similar co-planar or near co-planar conformation in the solid state to maximize electronic conjugation and optimize crystal packing. This planarity can have significant implications for how the molecule fits into the binding pockets of biological targets.

## Chemical Reactivity and Application as a Synthetic Scaffold

The utility of **2-chloro-6-(1H-pyrazol-1-yl)pyrazine** in drug discovery stems directly from its structural and electronic properties.

- Pyrazine Ring: As a  $\pi$ -deficient heteroaromatic system, the pyrazine ring is less susceptible to electrophilic substitution than benzene but is activated for nucleophilic substitution, particularly at the carbon atoms adjacent to the ring nitrogens.
- Chloro Substituent: The chlorine atom at the 2-position is the most significant feature for chemical diversification. It is an excellent leaving group for nucleophilic aromatic substitution ( $S_NAr$ ) reactions. This allows for the introduction of a wide variety of nucleophiles (amines, thiols, alcohols, etc.), enabling the creation of large libraries of analogues for structure-activity relationship (SAR) studies.
- Pyrazole Moiety: The pyrazole ring contributes to the overall electronic profile and provides additional points for hydrogen bonding (via the second ring nitrogen), which can be crucial for molecular recognition by protein targets.

The molecule's design makes it an ideal scaffold for generating new chemical entities (NCEs) for screening against various biological targets.



[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [2-chloro-6-(1H-pyrazol-1-yl)pyrazine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600607#2-chloro-6-1h-pyrazol-1-yl-pyrazine-molecular-structure>

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)